molecular formula C20H30N2O2 B1674276 Furazabol CAS No. 1239-29-8

Furazabol

Cat. No. B1674276
CAS RN: 1239-29-8
M. Wt: 330.5 g/mol
InChI Key: RGLLOUBXMOGLDQ-IVEVATEUSA-N
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Description

Furazabol, also known as androfurazanol, is a synthetic, orally active anabolic-androgenic steroid . It has been marketed in Japan since 1969 . Furazabol is a derivative of the anabolic steroid stanozolol, differing from stanozolol by having a furazan ring system in place of the pyrazole . It has a c-17alpha methyl group, which allows it to be taken orally and causes hepatotoxicity in some individuals .


Synthesis Analysis

Furazabol is a synthetic steroid. The synthesis of Furazabol was patented by Daiichi Seiyaku KK, Japan .


Molecular Structure Analysis

The IUPAC name for Furazabol is 17-alpha-methyl-5-alpha-androsta-2,3-furazan-17b-ol . The molecular formula is C20H30N2O2 . It is a 17α-alkylated derivative of dihydrotestosterone (DHT) and is closely related structurally to stanozolol .


Physical And Chemical Properties Analysis

Furazabol has a molecular weight of 330.464 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are available .

Scientific Research Applications

Potential in Fibrinolytic and Thrombolytic Therapy

Furazabol has been studied for its effects on coagulo-fibrinolytic systems. In rats, long-term ingestion of Furazabol led to increased plasminogen activator activity in blood and lung tissue and decreased plasma fibrinogen levels, which suggests potential use in enhancing tissue activator content for preventing thrombosis (Abiko & Kumada, 1976). Additionally, Furazabol treatment reduced susceptibility to lactic acidosis-induced pulmonary thromboembolism in rats, reinforcing its potential in thrombolytic therapy (Abiko & Kumada, 1976).

Influence on Cholesterol and Atherosclerosis

Research has shown that Furazabol inhibits the rise in cholesterol levels induced by cholesterol feeding in rabbits, without significantly affecting phospholipids, triglycerides, and free fatty acids. It did not markedly affect the fatty acid compositions of serum esterified cholesterol and triglycerides, but significantly inhibited the progression of atheromatous changes, suggesting a therapeutic effect on atherosclerosis (Onodera et al., 1970).

Metabolization and Excretion

Studies have explored the metabolization of Furazabol in humans and animals. Furazabol is metabolized into 16-hydroxyfurazabol and excreted in urine, and its presence can be monitored with GC/MS procedures. This research is crucial for understanding how Furazabol is processed and eliminated from the body (Gradeen, Chan, & Przybylski, 1990), (Kim et al., 1996).

properties

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-18-11-17-16(21-24-22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-15,23H,4-11H2,1-3H3/t12-,13+,14-,15-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLLOUBXMOGLDQ-IVEVATEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=NON=C5C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046889
Record name Furazabol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furazabol

CAS RN

1239-29-8
Record name Furazabol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furazabol [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furazabol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01514
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Record name Furazabol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furazabol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.621
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Record name FURAZABOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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